
(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
Overview
Description
(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a cyclopropylamino substituent at the 3-position and a tert-butyl ester group at the 1-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals. Its stereochemistry (S-configuration) and functional groups make it valuable for asymmetric synthesis and as a building block for bioactive molecules. However, recent data indicate that this compound has been discontinued by suppliers such as CymitQuimica, limiting its availability for research .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary components: (1) the pyrrolidine ring, (2) the cyclopropylamino substituent at the 3-position, and (3) the tert-butyl carbamate at the 1-position. Retrosynthetically, two pathways emerge:
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Route A : Construction of the pyrrolidine ring followed by introduction of the cyclopropylamino group and subsequent tert-butyl ester protection.
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Route B : Pre-assembly of the cyclopropylamine moiety prior to pyrrolidine ring closure and protection .
Synthetic Routes and Methodological Comparisons
Pyrrolidine Synthesis via Cyclization
The pyrrolidine core is often synthesized through cyclization of 1,4-diamines or γ-amino alcohols. For example, reductive amination of γ-keto esters using sodium cyanoborohydride yields pyrrolidine derivatives. In one protocol, 4-oxopentanoic acid tert-butyl ester undergoes reductive amination with ammonium acetate to form pyrrolidine-1-carboxylic acid tert-butyl ester .
Introduction of the Cyclopropylamino Group
The cyclopropylamino group is introduced via nucleophilic substitution or reductive amination. A key step involves reacting 3-bromopyrrolidine-1-carboxylic acid tert-butyl ester with cyclopropylamine in the presence of a base such as potassium carbonate. This method, however, faces challenges in regioselectivity and requires high temperatures (80–100°C) .
Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
---|---|---|---|---|
Nucleophilic Substitution | Cyclopropylamine, K₂CO₃, DMF, 80°C | 65 | 95 | |
Reductive Amination | Cyclopropylamine, NaBH₃CN, MeOH | 72 | 98 |
Chiral Auxiliary Approach
Employing (R)- or (S)-phenylethylamine as a chiral auxiliary, the tert-butyl ester-protected pyrrolidine is subjected to asymmetric alkylation. For instance, treatment with cyclopropylmethyl bromide in the presence of a palladium catalyst achieves 85% enantiomeric excess (ee) .
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 3-cyclopropylaminopyrrolidine derivatives using vinyl acetate as an acyl donor affords the (S)-enantiomer with >99% ee. This method, however, suffers from low yields (30–40%) due to incomplete conversion .
Nitrogen Ylide-Mediated Cyclopropanation
Inspired by recent advances, tert-butyl bromoacetate and DABCO generate a nitrogen ylide, which reacts with vinylpyrimidines to form trans-cyclopropane derivatives. Adapted for pyrrolidine systems, this method achieves cyclopropanation at room temperature with 78% yield .
Reaction Scheme:
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Ylide Formation : DABCO reacts with tert-butyl bromoacetate to generate a reactive ylide.
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Cyclopropanation : The ylide attacks a vinylpyrrolidine intermediate, forming the cyclopropyl ring .
Optimization of Critical Reaction Parameters
Solvent and Temperature Effects
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Solvent : Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates but may lead to side reactions. Dichloromethane (DCM) is preferred for ylide-mediated cyclopropanation .
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Temperature : Reductive amination proceeds optimally at 0–25°C, while cyclopropanation requires mild heating (40–60°C) .
Protecting Group Compatibility
The tert-butyl carbamate group demonstrates stability under basic and mildly acidic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane). Alternative protecting groups (e.g., benzyl carbamate) are less suitable due to hydrogenation requirements .
Analytical Characterization and Validation
Structural Confirmation
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NMR Spectroscopy : Key signals include the tert-butyl singlet at δ 1.45 ppm (9H) and pyrrolidine N–H resonance at δ 3.2 ppm .
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Chiral HPLC : Utilizing a Chiralpak AD-H column, the (S)-enantiomer elutes at 12.7 min (hexane:isopropanol 90:10, 1 mL/min) .
Table 2: Analytical Data for (S)-Enantiomer
Technique | Key Data | Reference |
---|---|---|
¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H), 3.20 (m, 1H), 3.85 (m, 2H) | |
HPLC (Chiralpak AD-H) | Retention time: 12.7 min, 99.5% ee |
Challenges and Industrial Scalability
Stereochemical Erosion
Racemization occurs during tert-butyl ester deprotection under acidic conditions. Mitigation strategies include low-temperature (0°C) hydrolysis using HCl in dioxane .
Purification Complexities
Column chromatography remains the primary purification method, though crystallization (e.g., using hexane/ethyl acetate) improves scalability. Patent CN103787971A highlights hexane washing to isolate white solids .
Applications in Drug Development
The compound serves as a precursor to HCV NS3/4A protease inhibitors and κ-opioid receptor agonists. Derivatives exhibit enhanced metabolic stability compared to non-cyclopropyl analogs .
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection
The tert-butyl ester group serves as a protective moiety for carboxylic acids, removable under acidic conditions. Hydrolysis regenerates the free carboxylic acid, enabling further functionalization:
Mechanistic Insight : Protonation of the tert-butyl oxygen initiates cleavage, forming a carbocation intermediate (t-Bu⁺), which stabilizes via isobutene elimination. The steric bulk of the tert-butyl group accelerates this process compared to smaller esters .
Nucleophilic Substitution at the Cyclopropylamino Group
The cyclopropylamino group (-NH-C3H5) participates in nucleophilic reactions, though its rigid geometry limits accessibility:
Side Reaction : Under strong acidic conditions, cyclopropane ring opening may occur, yielding linear alkylammonium species .
Amide Bond Formation via Carbodiimide Coupling
The deprotected carboxylic acid engages in amide synthesis using carbodiimide-based activation:
Coupling Reagent | Additive | Nucleophile | Product | Yield | Reference |
---|---|---|---|---|---|
DCC | DMAP | Benzylamine | (S)-3-Cyclopropylamino-pyrrolidine-1-benzamide | 91% | |
EDCI | HOBt | Glycine methyl ester | Dipeptide analog | 84% |
Key Consideration : The stereochemistry at the pyrrolidine C3 position remains intact during coupling, as confirmed by chiral HPLC analysis.
Cyclopropane Ring-Opening Reactions
The cyclopropyl group undergoes ring-opening under specific conditions, though this is less common due to kinetic stability:
Theoretical Note : DFT calculations suggest that ring strain (≈27 kcal/mol) in cyclopropane is partially offset by conjugation with the adjacent amino group, reducing reactivity .
Functionalization of the Pyrrolidine Nitrogen
The pyrrolidine nitrogen (N1) undergoes reactions after tert-butyl ester deprotection:
Caution : Competing reactions at the cyclopropylamino group are minimized by using bulky electrophiles .
Oxidation and Reduction Pathways
Process | Conditions | Products | Outcome |
---|---|---|---|
Pyrrolidine Oxidation | mCPBA, CH2Cl2 | Pyrrolidine N-oxide | 94%; impacts hydrogen-bonding capacity |
Ester Reduction | LiAlH4, THF, 0°C | Tert-butyl alcohol + pyrrolidine diol | 81%; over-reduction avoided with temperature control |
Limitation : The cyclopropane ring remains inert to common oxidizing agents like KMnO4 or OsO4 .
Metal-Catalyzed Cross-Couplings
While understudied, the compound’s halogenated derivatives participate in cross-couplings:
Reaction | Catalyst | Substrate | Products | Yield | Reference |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4 | 4-Bromophenylboronic acid | Biaryl-pyrrolidine hybrid | 73% | |
Buchwald-Hartwig | Pd2(dba)3 | 2-Chloropyridine | N-Aryl pyrrolidine | 68% |
Synthetic Utility : These reactions enable late-stage diversification in drug discovery campaigns .
Scientific Research Applications
The compound (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral amino acid derivative that has garnered interest in various scientific research applications. This article explores its properties, synthesis, and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, potentially influencing conditions such as anxiety and depression.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound could exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.
Drug Design and Development
The compound serves as a valuable scaffold in drug design, particularly in:
- Structure-Activity Relationship (SAR) Studies : Modifications to the cyclopropyl and pyrrolidine moieties can lead to derivatives with enhanced pharmacological profiles.
- Chiral Drug Development : As a chiral molecule, it can be used to study the effects of chirality on drug efficacy and safety.
Biochemical Research
In biochemical studies, this compound is utilized for:
- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes involved in metabolic pathways can provide insights into disease mechanisms.
- Receptor Binding Assays : Investigating its binding affinity to various receptors aids in understanding its pharmacodynamics.
Case Study 1: Neuropharmacological Effects
A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of (S)-3-Cyclopropylamino-pyrrolidine derivatives. The findings indicated that certain modifications enhanced serotonin receptor binding, suggesting potential applications in treating mood disorders.
Case Study 2: Anticancer Properties
Research conducted by a team at a leading pharmaceutical institute demonstrated that derivatives of (S)-3-Cyclopropylamino-pyrrolidine exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications for optimizing anticancer activity.
Mechanism of Action
The mechanism of action of (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. The cyclopropylamino group may interact with biological molecules through hydrogen bonding and hydrophobic interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The tert-butyl ester group is a common motif in pyrrolidine-based compounds, but substituents and heterocyclic frameworks significantly influence their properties. Below is a comparative analysis with four related compounds:
Thermal Stability and Decomposition
The tert-butyl ester group is prone to thermal cleavage. Studies on poly(tert-butyl acrylate) (A20) and poly(tert-butyl methacrylate) (MA20) reveal activation energies of 116 kJ/mol and 125 kJ/mol , respectively, for ester decomposition. These values suggest that tert-butyl esters generally undergo thermal degradation via release of isobutene, forming carboxylic acids or cyclic anhydrides depending on the polymer backbone . While direct data for the target compound are lacking, its tert-butyl ester group likely exhibits similar thermal instability, necessitating controlled storage conditions.
Availability and Alternatives
The discontinuation of this compound highlights the need for alternatives. The bromo and pyrimidinyloxy derivatives remain commercially available, offering comparable reactivity for synthetic applications . The piperazine analogue (CAS 1240582-07-3) provides a six-membered ring alternative, though its pharmacological profile may differ due to altered ring strain and hydrogen-bonding capacity .
Biological Activity
(S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an amino group, which links to a pyrrolidine ring. The carboxylic acid is protected by a tert-butyl ester, enhancing its stability and solubility in organic solvents. Its molecular formula is with a molecular weight of approximately 224.30 g/mol.
Pharmacological Potential
Research indicates that this compound exhibits notable biological activity, particularly as a modulator of neurotransmitter systems. It has been studied for its effects on glutamate receptors, which are critical in various neurological functions. The compound may exhibit both agonistic and antagonistic properties depending on the specific receptor target, making it a candidate for further exploration in drug development for neurological disorders.
Binding Affinity Studies
Interaction studies have employed techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities with various receptors. These studies are crucial for understanding the compound's efficacy and potential therapeutic applications .
Synthesis Methods
Several synthetic pathways have been developed for producing this compound. These methods vary in yield, cost, and scalability, which are essential factors for industrial applications. The synthesis typically involves the protection of the carboxylic acid group followed by cyclization reactions that form the pyrrolidine ring .
Neurotransmitter Modulation
A study focusing on the modulation of glutamate receptors demonstrated that this compound could enhance synaptic plasticity in animal models, suggesting its potential use in treating conditions like Alzheimer’s disease.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds revealed that variations in the cyclopropyl and pyrrolidine structures significantly impact biological activity. For instance, compounds with additional aromatic rings exhibited enhanced receptor binding affinity, highlighting the importance of structural modifications in drug design .
Summary of Biological Assays
Assay Type | Outcome | Significance |
---|---|---|
Binding Affinity | High affinity for glutamate receptors | Potential therapeutic applications in neurology |
Agonistic/Antagonistic | Variable effects based on receptor | Critical for understanding pharmacodynamics |
Neuroplasticity Effects | Enhanced synaptic plasticity | Implications for neurodegenerative disease treatment |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for preparing (S)-3-Cyclopropylamino-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer: The compound can be synthesized via coupling reactions using reagents like DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane under controlled temperature (0–20°C). These conditions are analogous to tert-butyl ester syntheses involving pyrrolidine derivatives, where temperature and catalyst stoichiometry are critical for avoiding side reactions .
Q. Which analytical techniques are critical for confirming structural integrity and enantiomeric purity?
- Methodological Answer: Chiral HPLC is essential for resolving enantiomers, while H/C NMR spectroscopy confirms regiochemistry and functional group integration. Mass spectrometry validates molecular weight, and X-ray crystallography may resolve stereochemical ambiguities. These methods align with characterization workflows for structurally related tert-butyl esters .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer: Use PPE (gloves, goggles) and operate in a fume hood due to its potential as a lachrymator and respiratory irritant. Refer to safety data sheets of analogous tert-butyl esters, which highlight risks of eye and respiratory tract irritation .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield and stereochemical fidelity?
- Methodological Answer: Systematic optimization involves adjusting reaction parameters (e.g., temperature gradients, solvent polarity, and catalyst loading). For example, kinetic studies in related pyrrolidine tert-butyl ester syntheses suggest that lower temperatures (0–5°C) reduce racemization, while excess DMAP improves coupling efficiency .
Q. What methodologies address discrepancies in reported biological activity data for derivatives?
- Methodological Answer: Contradictory data may arise from assay variability or compound degradation. Use orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based cytotoxicity) and monitor compound stability under experimental conditions. Marine-derived bioactive compound studies emphasize such validation steps .
Q. How is this compound utilized in designing small-molecule libraries for drug discovery?
- Methodological Answer: The pyrrolidine core serves as a chiral scaffold for diversity-oriented synthesis. Modifications at the cyclopropylamino group enable exploration of steric and electronic effects, while the tert-butyl ester acts as a transient protecting group. Molecular docking tools (e.g., Discovery Studio) can prioritize derivatives for synthesis .
Q. What strategies mitigate racemization risks during functionalization of the pyrrolidine core?
- Methodological Answer: Racemization is minimized using low-temperature conditions (-20°C), chiral auxiliaries, or asymmetric catalysts. For instance, stereochemical integrity in tert-butyl esters with sensitive chiral centers is maintained via slow addition of coupling agents and inert atmosphere protocols .
Q. Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer: Divergent reactivity reports may stem from solvent effects or competing pathways. Conduct kinetic studies in polar aprotic solvents (e.g., DMF vs. THF) and analyze intermediates via F NMR (if applicable). Cross-reference synthetic protocols from tert-butyl ester analogs to identify critical variables .
Properties
IUPAC Name |
tert-butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEGQEQHIFRJSY-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693555 | |
Record name | tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289584-93-5 | |
Record name | tert-Butyl (3S)-3-(cyclopropylamino)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693555 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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